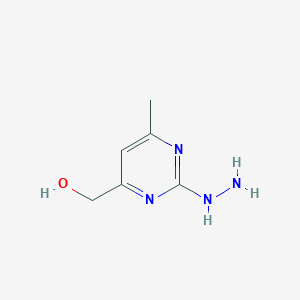

(2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol

Description

Properties

IUPAC Name |

(2-hydrazinyl-6-methylpyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-2-5(3-11)9-6(8-4)10-7/h2,11H,3,7H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSASNXDQWHWFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol typically involves the reaction of 2,6-dimethylpyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol serves as an intermediate for synthesizing various heterocyclic compounds. Its unique structure allows for diverse chemical reactions, including:

- Oxidation : Can be oxidized to form aldehydes or ketones.

- Reduction : Capable of being reduced to yield hydrazine derivatives.

- Substitution Reactions : Participates in nucleophilic substitutions with alkyl halides or acyl chlorides .

Biological Research

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest it can interact with specific enzymes, influencing their activity and providing insights into biochemical pathways .

Medicinal Chemistry

Research indicates that this compound may have therapeutic applications:

- Anticancer Properties : The compound has shown promise in developing new drugs targeting cancer cells.

- Antimicrobial Activity : It has been evaluated for its effectiveness against various pathogens, demonstrating potential as an antimicrobial agent .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties. Its application extends to manufacturing processes where specific reactivity is required .

Case Studies

Mechanism of Action

The mechanism of action of (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- Structural Features : Pyrazolo[3,4-d]pyrimidine core with a hydrazinyl group at position 4, methyl at position 6, and a phenyl group at position 1.

- Synthesis : Reacted 4-chloro-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine with hydrazine hydrate under reflux for 8 hours (73% yield) .

- Properties :

- Applications : Serves as a precursor for anti-proliferative agents via condensation with aldehydes or ketones .

2-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-6-methylpyrimidin-4(3H)-one

- Structural Features : Pyrimidin-4(3H)-one core with a hydrazinylidene-benzylidene moiety and a methyl group at position 4.

- Properties: Functional Groups: Hydrazone linkage (C=N at 1600 cm⁻¹ in IR) and dimethylamino substituent.

- Applications : Hydrazone derivatives are explored for antimicrobial and antitumor activities .

N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine Methanol Monosolvate

- Structural Features: Chloropyrimidine linked to a methylindazole amine, with methanol as a solvate.

- Synthesis : Derived from pazopanib analogs; single-crystal X-ray diffraction confirmed the structure (R factor = 0.039) .

- Properties: Solubility: Enhanced by methanol coordination.

- Applications : Structural insights aid in designing kinase inhibitors for cancer therapy .

(2-Amino-6-methylpyridin-4-yl)methanol

- Structural Features: Pyridine ring with amino and methyl substituents and a hydroxymethyl group.

- Properties :

- Molecular Formula: C₇H₁₀N₂O

- Molar Mass: 138.17 g/mol

- Applications : The hydroxymethyl group facilitates derivatization for drug delivery systems .

Data Table: Comparative Analysis

Key Findings

Structural Influence on Reactivity : The hydrazinyl group in pyrimidines enhances nucleophilic reactivity, enabling condensation with aldehydes/ketones to form hydrazones .

Solubility and Bioavailability: Hydroxymethyl (e.g., in pyridine methanol derivatives) and methanol solvates improve aqueous solubility compared to purely aromatic analogs .

Biological Activity : Hydrazinyl pyrimidines exhibit anti-proliferative activity, while chloropyrimidine-indazole hybrids target kinase pathways .

Biological Activity

(2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and its implications in drug discovery.

Synthesis

The synthesis of this compound typically involves a reaction between 2,6-dimethylpyrimidine-4-carbaldehyde and hydrazine hydrate in an ethanol solvent under reflux conditions. The product is purified by recrystallization. This synthetic route is significant as it allows for the generation of various derivatives that can be tested for biological activity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction disrupts key biochemical pathways, which may result in therapeutic effects against diseases such as cancer and infections.

Biological Activity

Research indicates that compounds containing hydrazinyl groups often exhibit diverse biological activities. This compound has shown potential as:

- Enzyme Inhibitor : It interacts with enzymes, affecting their function and providing insights into enzyme regulation.

- Antimicrobial Agent : Similar pyrimidine derivatives have been evaluated for their antibacterial and antifungal properties, suggesting a potential for this compound to exhibit similar effects .

- Anticancer Properties : The compound's structure suggests it could serve as a lead in developing anticancer drugs, given the known efficacy of other hydrazine derivatives in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Activity : A study on related pyrimidine derivatives demonstrated significant antimicrobial activity against various pathogens. The structure–activity relationship indicated that modifications on the hydrazide fragment could enhance microbial inhibition .

- Cancer Research : Investigations into pyrimidine-based drugs have highlighted their role in targeting cancer cells. Compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models, emphasizing the need for further exploration of this compound's anticancer potential .

- Mechanistic Studies : In-depth mechanistic studies have revealed that the binding affinity of this compound to specific enzyme targets correlates with its biological activity. For instance, the inhibition of certain kinases has been linked to the compound's ability to disrupt signaling pathways essential for cancer cell proliferation.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Antimicrobial |

| 4-Hydrazinopyrimidine | Hydrazine at position 4 | Anticancer |

| 5-Methylhydantoin | Methylated hydantoin derivative | Neuroprotective |

| This compound | Hydrazine and alcohol functional groups | Potentially diverse activities |

The unique combination of hydrazine and pyrimidine functionalities in this compound enhances its reactivity and biological profile compared to other compounds, making it a promising candidate for further research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via refluxing a pyrimidine precursor with hydrazine hydrate in ethanol. For example, hydrazine hydrate (1 mL) is added to the precursor (0.01 mol) in ethanol (40 mL) and refluxed for 6 hours, followed by acidic work-up and recrystallization from ethanol . Similar protocols for hydrazinyl-pyrimidine derivatives involve refluxing with ethanol/water mixtures and purification via ice-water precipitation . Key factors include reaction time (6–8 hours), stoichiometric ratios (1:1 molar ratio of precursor to hydrazine), and solvent choice (ethanol enhances solubility and reaction efficiency).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- FTIR : Identify N-H stretches (3409–3214 cm⁻¹ for hydrazinyl groups) and C=N/C=C aromatic vibrations (1618–1574 cm⁻¹) .

- ¹H NMR : Look for aromatic proton signals (δ 6.5–8.4 ppm) and hydrazine NH peaks (δ 11.7 ppm in DMSO) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 351 for a related hydrazinyl-pyrimidine compound) .

Q. What are the recommended purification methods post-synthesis to ensure high purity?

- Methodological Answer : Recrystallization from ethanol is widely used. After reflux, the crude product is poured into ice-water to precipitate impurities, then washed and recrystallized from ethanol (95% yield). Column chromatography may be employed if polar byproducts are present, though this is not explicitly documented in the provided evidence .

Advanced Research Questions

Q. How can researchers address contradictions between theoretical computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Cross-validate results using multiple techniques. For example:

- Use X-ray crystallography (via SHELXL ) to resolve tautomeric forms or stereochemical ambiguities.

- Compare experimental FTIR/NMR data with density functional theory (DFT)-calculated spectra. If discrepancies persist, re-examine reaction conditions (e.g., solvent polarity affecting tautomer equilibrium) .

Q. What experimental strategies can be employed to investigate the reactivity of the hydrazinyl group under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : React with aldehydes (e.g., benzaldehyde) in ethanol/sodium ethoxide to form hydrazones .

- Neutral/Basic Conditions : Test nucleophilic substitution with electrophiles (e.g., morpholine and formaldehyde in ethanol under reflux to form Mannich bases) .

- Monitor reaction progress via TLC and isolate products using pH-dependent solubility (e.g., precipitate in dilute HCl) .

Q. How should researchers design a crystallographic study to resolve ambiguous structural features, such as tautomeric forms?

- Methodological Answer :

- Grow single crystals via slow evaporation from ethanol/water mixtures.

- Use SHELX software for structure refinement, prioritizing high-resolution data (≤1.0 Å). Validate the model using tools like PLATON to check for omitted symmetry or disorder .

- Compare crystallographic bond lengths (e.g., C-N vs. C=N) with computational models to confirm tautomeric states .

Q. How can researchers reconcile discrepancies in reported melting points across studies?

- Methodological Answer :

- Ensure purity via HPLC (C18 column, methanol/water mobile phase) .

- Perform differential scanning calorimetry (DSC) to detect polymorphic forms or solvates.

- Cross-reference with literature data for related compounds (e.g., 4,6-Dihydroxy-2-methylpyrimidine melts >360°C, indicating thermal stability for methylpyrimidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.